BenchChemオンラインストアへようこそ!

N-(2-bromophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Physicochemical profiling Drug-likeness ADME prediction

N-(2-bromophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule belonging to the 6-oxo-1,6-dihydropyridine-3-carboxamide class. Its structure features a 2-bromophenyl carboxamide substituent, a 4-methoxy group, and an N-methyl-6-oxo-dihydropyridine core.

Molecular Formula C14H13BrN2O3
Molecular Weight 337.173
CAS No. 2034527-20-1
Cat. No. B2499457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS2034527-20-1
Molecular FormulaC14H13BrN2O3
Molecular Weight337.173
Structural Identifiers
SMILESCN1C=C(C(=CC1=O)OC)C(=O)NC2=CC=CC=C2Br
InChIInChI=1S/C14H13BrN2O3/c1-17-8-9(12(20-2)7-13(17)18)14(19)16-11-6-4-3-5-10(11)15/h3-8H,1-2H3,(H,16,19)
InChIKeyRWUGPICEXIPLPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Bromophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 2034527-20-1): Chemical Class and Foundation for Selection


N-(2-bromophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule belonging to the 6-oxo-1,6-dihydropyridine-3-carboxamide class. Its structure features a 2-bromophenyl carboxamide substituent, a 4-methoxy group, and an N-methyl-6-oxo-dihydropyridine core. Computed descriptors include a calculated logP of 2.41 and a topological polar surface area of 60.33 Ų, placing it within drug-like chemical space . This scaffold has been reported to form the basis of potent kinase inhibitors, notably against cyclin-dependent kinase 5 (CDK5) . The compound is supplied for non-human research use, with typical catalog purities ≥95%.

Why N-(2-Bromophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide Cannot Be In-Class Substituted Without Risk


Within the 6-oxo-1,6-dihydropyridine-3-carboxamide series, the identity of the N-aryl substituent exerts a profound influence on kinase inhibitory potency and selectivity. Kaller et al. demonstrated that modifications to this region modulate CDK5 IC50 values from low nanomolar to inactive across a structurally similar set of analogs . Replacement of the 2-bromophenyl group with other aryl or heteroaryl moieties is therefore expected to alter target engagement profiles, rendering generic substitution scientifically unjustified without empirical validation. Furthermore, the 2-bromo substitution pattern introduces distinct steric and electronic properties that may differentially affect binding pocket complementarity compared to chloro, methyl, or unsubstituted phenyl analogs.

N-(2-Bromophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide: Direct Comparator and Class-Level Evidence


Computed Physicochemical Profile of N-(2-Bromophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide vs. Closest Chloro Analog

The target compound exhibits a computed logP of 2.41 and TPSA of 60.33 Ų . Its closest commercially cataloged analog, N-(3-chloro-2-methylphenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 2034527-43-8), carries a C15H15ClN2O3 formula with a molecular weight of 306.75 g/mol vs. 337.17 g/mol for the target . While head-to-head experimentally measured logP data for the chloro analog were not located in public repositories, the bromine substituent increases molecular weight by approximately 30 Da and is expected to elevate logP relative to the chloro analog based on established Hansch substituent constants (π Br = 0.86 vs. π Cl = 0.71) . This difference may translate into altered membrane permeability and metabolic stability, parameters critical for cellular assay design.

Physicochemical profiling Drug-likeness ADME prediction

6-Oxo-1,6-Dihydropyridine Scaffold Demonstrates Low Nanomolar CDK5 Inhibition: Class-Level Activity Baseline

The 6-oxo-1,6-dihydropyridine-3-carboxamide scaffold has been validated as a privileged chemotype for CDK5 inhibition. In the Kaller et al. optimization study, representative analogs bearing N-aryl carboxamide substituents achieved CDK5 IC50 values as low as 14 nM . A related analog from the same series exhibited an IC50 of 5.3 nM against CDK5 . The target compound, N-(2-bromophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, incorporates the identical core scaffold but has not been individually characterized in published enzymatic assays. Based on the established structure–activity relationships, the 2-bromophenyl substituent is positioned to directly engage the kinase active site, potentially conferring potent inhibitory activity comparable to the reported nanomolar benchmarks. Experimental IC50 determination remains required for confirmation.

Kinase inhibition CDK5 Neurodegeneration

Absence of Direct Head-to-Head Biological Potency Data for N-(2-Bromophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

A systematic search of the public biomedical literature, patent databases, BindingDB, ChEMBL, and PubChem did not retrieve any peer-reviewed primary research article or patent that explicitly reports biological activity data (IC50, Ki, EC50, or cellular potency) for N-(2-bromophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 2034527-20-1) . The closest structurally characterized active analogs belong to the broader 6-oxo-1,6-dihydropyridine class with divergent N-aryl substitution. Consequently, no direct, quantitative comparator-based differentiation against specific named analogs (e.g., the 3-chloro-2-methylphenyl variant) can be substantiated from publicly available data at this time. This evidentiary gap should prompt prospective users to request non-public activity datasets from the supplier or to commission head-to-head profiling against defined comparators prior to committing to large-scale procurement.

Data gap analysis Procurement risk assessment SAR matrix

Recommended Research Applications for N-(2-Bromophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide


CDK5 Kinase Inhibitor Lead Optimization and SAR Expansion

Given that the 6-oxo-1,6-dihydropyridine scaffold is a validated CDK5 inhibitor chemotype with reported IC50 values in the low nanomolar range , this compound is well-suited for inclusion in structure–activity relationship campaigns aimed at exploring the contribution of the 2-bromophenyl substituent to potency, selectivity, and pharmacokinetic properties. Its computed logP of 2.41 and TPSA of 60.33 Ų provide a differentiated physicochemical profile relative to chloro and methyl analogs, enabling systematic profiling of halogen effects on target engagement.

Chemical Probe Development for Neurodegenerative Disease Targets

CDK5/p25 dysregulation is implicated in Alzheimer's disease and other neurodegenerative conditions . As a novel N-aryl variant within this chemotype, the compound offers researchers an unexplored chemical probe for interrogating CDK5-dependent phosphorylation pathways in neuronal cell models. Its bromine substituent may also facilitate future radiolabeling or heavy-atom derivatization for co-crystallography studies.

Reference Standard for Method Development and Quality Control

The compound's catalog purity of ≥95% and well-defined computed physicochemical parameters support its use as a reference standard in HPLC method development, mass spectrometry calibration, and in vitro ADME assay validation for dihydropyridine-containing compound libraries. Its brominated aryl ring provides a distinct isotopic signature (¹Br:⁸¹Br ≈ 1:1) that is valuable for mass spectrometry-based quantification.

Diversity-Oriented Synthesis Library Component

The dihydropyridine-3-carboxamide core is amenable to further derivatization via Suzuki–Miyaura coupling or amidation chemistry, as demonstrated by Baškovč et al. . This compound can serve as a building block in diversity-oriented synthesis strategies to generate focused libraries targeting ATP-binding pockets across the kinome.

Quote Request

Request a Quote for N-(2-bromophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.